molecular formula C22H21N3O3S B12376211 Neuraminidase-IN-19

Neuraminidase-IN-19

Cat. No.: B12376211
M. Wt: 407.5 g/mol
InChI Key: KRQURQADMFYKEU-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-19 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoprotein found on the surface of influenza viruses and plays a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can prevent the spread of the virus within the host, making it a valuable tool in antiviral research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Neuraminidase-IN-19 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity .

Scientific Research Applications

Neuraminidase-IN-19 has a wide range of applications in scientific research, including:

Mechanism of Action

Neuraminidase-IN-19 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The inhibition of neuraminidase disrupts the viral life cycle and reduces the spread of the infection .

Comparison with Similar Compounds

    Oseltamivir: A widely used neuraminidase inhibitor with a similar mechanism of action.

    Zanamivir: Another neuraminidase inhibitor that is effective against influenza viruses.

    Laninamivir: A long-acting neuraminidase inhibitor with enhanced potency.

Uniqueness: Neuraminidase-IN-19 is unique in its structural features and binding affinity, which may result in different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. Its distinct chemical structure allows for potential modifications to improve efficacy and reduce resistance .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

KRQURQADMFYKEU-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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